molecular formula C26H37NO3 B13447501 Fesoterodine-d7

Fesoterodine-d7

カタログ番号: B13447501
分子量: 418.6 g/mol
InChIキー: DCCSDBARQIPTGU-UYZCRKHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fesoterodine-d7 is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is characterized by the presence of seven deuterium atoms, which replace seven hydrogen atoms in the molecular structure of fesoterodine. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fesoterodine-d7 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the core structure: This involves the reaction of deuterated benzyl chloride with deuterated phenol in the presence of a base to form the deuterated benzyl phenyl ether.

    Introduction of the ester group: The benzyl phenyl ether is then reacted with deuterated acetic anhydride to introduce the ester group.

    Formation of the final product: The ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis.

化学反応の分析

Types of Reactions

Fesoterodine-d7 undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenyl ring can undergo oxidation to form various oxidized derivatives.

    Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed

    Hydrolysis: Forms the corresponding carboxylic acid.

    Oxidation: Forms oxidized derivatives of the phenyl ring.

    Substitution: Forms substituted benzyl derivatives.

科学的研究の応用

Fesoterodine-d7 is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics: The deuterium labeling allows for detailed studies of the drug’s absorption, distribution, metabolism, and excretion.

    Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of fesoterodine.

    Drug Development: Used in the development of new antimuscarinic agents with improved efficacy and safety profiles.

    Biological Studies: Employed in studies related to bladder function and urinary disorders.

作用機序

Fesoterodine-d7, like its non-deuterated counterpart, acts as a competitive antagonist at muscarinic receptors. After oral administration, it is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite inhibits bladder contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and a reduction in urinary urgency and frequency .

類似化合物との比較

Fesoterodine-d7 is compared with other antimuscarinic agents such as oxybutynin, tolterodine, and solifenacin. While all these compounds are used to treat overactive bladder, this compound offers unique advantages due to its deuterium labeling:

    Oxybutynin: Known for its efficacy but associated with higher rates of dry mouth and other side effects.

    Tolterodine: Similar in action to fesoterodine but with a different metabolic profile.

    Solifenacin: Offers better efficacy and fewer side effects compared to tolterodine.

This compound’s deuterium labeling provides enhanced stability and allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .

特性

分子式

C26H37NO3

分子量

418.6 g/mol

IUPAC名

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D

InChIキー

DCCSDBARQIPTGU-UYZCRKHQSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H]

正規SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。